2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide
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Overview
Description
2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the tetrazole ring and trifluoromethoxy group, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Acylation Reaction: The tetrazole derivative is then acylated with 4-trifluoromethoxy-phenyl-acetic acid or its derivatives using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: It may be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: It can be used to study cell signaling pathways due to its interaction with specific molecular targets.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Manufacturing: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and trifluoromethoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide
- 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-methoxy-phenyl)-acetamide
- 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethyl-phenyl)-acetamide
Uniqueness
The uniqueness of 2-(5-p-Tolyl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the tetrazole ring contributes to its binding affinity and specificity.
Properties
Molecular Formula |
C17H14F3N5O2 |
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Molecular Weight |
377.32 g/mol |
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N5O2/c1-11-2-4-12(5-3-11)16-22-24-25(23-16)10-15(26)21-13-6-8-14(9-7-13)27-17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
InChI Key |
SZQBEGIAEPUSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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